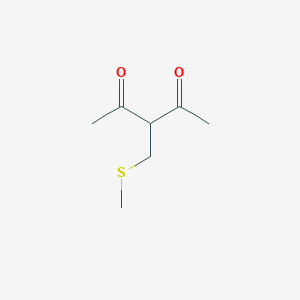

3-(Methylsulfanylmethyl)pentane-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(methylsulfanylmethyl)pentane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-5(8)7(4-10-3)6(2)9/h7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNOVGSBLUVTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CSC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Methylsulfanylmethyl Pentane 2,4 Dione

Multicomponent Reaction Approaches to 3-[(Alkylsulfanyl)methyl]pentane-2,4-diones

The principal multicomponent strategy for synthesizing the target compound and its analogs is a variation of the Mannich reaction. This one-pot synthesis brings together a β-dicarbonyl compound (2,4-pentanedione), an aldehyde (formaldehyde), and a sulfur nucleophile (a thiol). researchgate.netresearchgate.net Formaldehyde (B43269) is a highly reactive C1 building block that is crucial for these transformations, often used in the form of an aqueous solution (formalin) or its polymeric form (paraformaldehyde). beilstein-journals.orgbeilstein-journals.org

The core reaction involves the condensation of 2,4-pentanedione, formaldehyde, and a thiol. In the specific case of 3-(Methylsulfanylmethyl)pentane-2,4-dione, methanethiol (B179389) is the sulfur-containing reactant. The reaction proceeds by forming a reactive intermediate from the combination of formaldehyde and the thiol, which is then attacked by the nucleophilic carbon at the C3 position of 2,4-pentanedione. The high reactivity of formaldehyde makes it an excellent electrophilic component in such MCRs. beilstein-journals.org

The general pathway can be influenced by the tautomeric equilibrium of 2,4-pentanedione, which exists as a mixture of keto and enol forms. The enol form is typically the reactive nucleophile in these condensations. The reaction mechanism can be catalyzed by either acids or bases, or in some cases, can proceed without a catalyst.

The efficiency and selectivity of the thiomethylation of 2,4-pentanedione can be significantly enhanced by the use of catalysts. Different catalytic systems, including Lewis acids and bases, have been explored to facilitate this transformation.

Lewis acids are effective catalysts for this multicomponent reaction. For instance, nickel(II) chloride has been utilized in a one-pot synthesis involving 2,4-pentanedione, formaldehyde, and thiols. researchgate.net The Lewis acid, such as NiCl₂·6H₂O or BF₃·OEt₂, activates the formaldehyde by coordinating to its carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enol form of 2,4-pentanedione or the thiol. This activation facilitates the formation of key intermediates, leading to the final C-S and C-C bond formations required to yield the 3-[(alkylsulfanyl)methyl]pentane-2,4-dione product.

Base-mediated catalysis offers an alternative pathway for the synthesis. In the presence of a base like sodium butoxide, the acidic α-proton at the C3 position of 2,4-pentanedione is abstracted to form a stabilized enolate anion. This enolate is a potent nucleophile that can readily attack the electrophilic carbon of formaldehyde. Careful control of reaction conditions is crucial in these base-mediated reactions to minimize the formation of di-C-alkylation byproducts, thereby ensuring higher selectivity for the desired mono-substituted product. unirioja.es The use of sodium enolates of β-dicarbonyl compounds has been reported as a useful procedure for selective C-alkylation. unirioja.es

Interestingly, the synthesis of related heterocyclic compounds from 3-[(alkylsulfanyl)methyl]pentane-2,4-diones has been shown to proceed under solvent-free and catalyst-free conditions. researchgate.net This suggests that the inherent reactivity of the starting materials may be sufficient to drive the reaction forward, particularly when heated. Catalyst-free multicomponent reactions are highly desirable from a green chemistry perspective, as they simplify purification procedures and reduce chemical waste. researchgate.net Such approaches rely on bringing the reactants together, often with thermal promotion, to achieve the desired transformation without the need for an external catalytic agent.

The outcome of the synthesis of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones is highly dependent on the specific reaction conditions employed. Factors such as temperature, reactant stoichiometry, and particularly the choice of solvent can have a profound impact on the reaction yield and the selectivity for the desired product.

The solvent plays a critical role by influencing the tautomeric equilibrium of 2,4-pentanedione between its keto and enol forms. capes.gov.brresearchgate.net In non-polar solvents like cyclohexane (B81311) or carbon tetrachloride, the intramolecularly hydrogen-bonded enol form is dominant. researchgate.netscispace.com In contrast, polar aprotic solvents like DMSO can disrupt this intramolecular bond, affecting the enol concentration and, consequently, the nucleophilicity of the dione (B5365651). researchgate.net The choice of solvent can therefore be tuned to optimize the concentration of the reactive enol tautomer. For example, using ethanol (B145695) as a solvent in the presence of catalytic hydrochloric acid has been documented for reactions involving 3-[(alkylsulfanyl)methyl]pentane-2,4-diones. researchgate.net

The table below illustrates hypothetical yields for the synthesis of a generic 3-[(alkylsulfanyl)methyl]pentane-2,4-dione under various catalytic systems and solvent conditions, based on general principles of organic synthesis.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|

| Nickel(II) Chloride | Ethanol | 60 | 6 | 85 |

| Boron Trifluoride Etherate | Dichloromethane | 25 | 12 | 78 |

| Sodium Butoxide | Tetrahydrofuran (THF) | 0 to 25 | 8 | 72 |

| Catalyst-Free | Neat (Solvent-Free) | 100 | 4 | 65 |

| Catalytic Acetic Acid | Methanol (B129727) | 50 | 10 | 80 |

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related β-diones is an area of growing importance, aimed at reducing the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, the development of catalytic reactions, and the optimization of reaction conditions to minimize waste and energy consumption.

One notable advancement in this area is the use of water as a reaction medium, which offers a safer and more sustainable alternative to volatile organic solvents. For instance, the thioacetalization of various aldehydes and ketones has been successfully carried out in water using a surfactant-type catalyst, a method that could be adapted for sulfur-containing diones. organic-chemistry.org This approach not only reduces solvent-related waste but can also enhance reaction rates through micellar catalysis. organic-chemistry.org

Furthermore, the move away from stoichiometric reagents towards catalytic systems is a cornerstone of green synthesis. In the context of synthesizing substituted pentane-2,4-diones, phase transfer catalysis has been employed to facilitate reactions with moderate yields, offering a pathway that can be more efficient and generate less waste compared to traditional methods. unirioja.es The development of novel approaches, such as the use of biomass-derived starting materials for the synthesis of related ketones like 2,5-hexanedione, also points towards a more sustainable future for the production of such chemical intermediates. rsc.orgrsc.org These methods, while not directly applied to this compound in the reviewed literature, present promising avenues for future research in greening its synthesis.

Mechanistic Elucidation of Synthetic Routes

The primary synthetic route to this compound and its analogues involves the C-alkylation of pentane-2,4-dione (also known as acetylacetone). Pentane-2,4-dione exists in a tautomeric equilibrium between its keto and enol forms. The enol form is particularly important as its deprotonation by a base generates a nucleophilic enolate ion.

The reaction mechanism proceeds as follows:

Enolate Formation: A base abstracts the acidic proton from the α-carbon of pentane-2,4-dione, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking an electrophilic sulfur-containing reagent. For the synthesis of this compound, a suitable electrophile would be a halomethyl methyl sulfide (B99878) (e.g., chloromethyl methyl sulfide).

Product Formation: The nucleophilic attack results in the formation of a new carbon-sulfur bond at the 3-position of the pentane-2,4-dione skeleton, yielding the final product.

The choice of solvent and base is crucial in this reaction. Polar aprotic solvents like DMF or DMSO are often used to solvate the cation of the base, leaving the enolate more reactive. The careful selection of reaction conditions is necessary to minimize side reactions, such as O-alkylation or di-C-alkylation. unirioja.es The compound itself is noted to exist in solution primarily as its enol tautomer. researchgate.net

Optimization of Synthetic Efficiency and Purity Profiles

Optimizing the synthesis of this compound involves careful consideration of several factors to maximize yield and purity. Key parameters that can be adjusted include the choice of reactants, solvents, catalysts, and reaction conditions such as temperature and time.

A significant challenge in the synthesis of 3-substituted pentane-2,4-diones is the competition between C-alkylation and O-alkylation. The use of specific enolates, such as sodium or thallium enolates, has been shown to favor the desired C-alkylation, thereby increasing the purity of the product. unirioja.es Controlling the stoichiometry of the reactants is also critical to prevent the formation of di-C-alkylation byproducts. unirioja.es

The Finkelstein reaction, which involves the in-situ generation of a more reactive iodo derivative from a less expensive chloro derivative, has been proposed as an efficient method for synthesizing 3-substituted pentane-2,4-diones. researchgate.net This approach can lead to higher yields and is economically more viable for larger-scale production. The use of methyl isobutyl ketone (MIBK) as a solvent in this process is particularly advantageous as it allows for the azeotropic removal of water, which can be beneficial when using moisture-sensitive reagents. researchgate.net

Purification of the final product is another critical step. While distillation can be used, it may not effectively separate C- and O-alkylation products. An alternative purification strategy involves the formation of a copper(II) complex of the desired β-dione. This complex can be isolated and subsequently decomposed with a strong acid to yield the pure C-alkylated product. researchgate.net

The following table summarizes key variables and their impact on the synthesis of 3-substituted pentane-2,4-diones, which are applicable to the synthesis of this compound.

| Variable | Options | Effect on Synthesis |

| Alkylating Agent | Chloro derivatives, Iodo derivatives | Iodo derivatives are more reactive, but chloro derivatives are cheaper. In-situ conversion via Finkelstein reaction offers a compromise. researchgate.net |

| Solvent | Acetone, DMSO, DMF, MIBK | Polar aprotic solvents (DMSO, DMF) are common. MIBK allows for azeotropic water removal. researchgate.net |

| Base/Catalyst | Sodium/Potassium Iodide, Phase Transfer Catalysts | Catalyzes the reaction and influences the formation of the reactive enolate. Phase transfer catalysts can improve yields. unirioja.es |

| Purification Method | Distillation, Copper Complex Formation | Copper complex formation allows for selective isolation of the C-alkylated product, enhancing purity. researchgate.net |

Further research into microwave-assisted synthesis could also offer a path to optimized reaction times and improved yields, as has been demonstrated for subsequent reactions involving 3-[(alkylsulfanyl)methyl]pentane-2,4-diones. researchgate.net

Structural Elucidation and Conformational Analysis of 3 Methylsulfanylmethyl Pentane 2,4 Dione

Tautomerism and Keto-Enol Equilibria

The structure of 3-(methylsulfanylmethyl)pentane-2,4-dione allows for the existence of tautomers, which are constitutional isomers that readily interconvert. This equilibrium is a hallmark of β-dicarbonyl compounds and is significantly influenced by both internal molecular features and external factors like the solvent.

The primary equilibrium for this compound is between the diketo form and the enol form. In the enol tautomer, a proton is transferred from the central carbon (C3) to one of the carbonyl oxygens, resulting in a hydroxyl group and a carbon-carbon double bond. This enol form is stabilized by the formation of a six-membered ring via a strong intramolecular hydrogen bond between the hydroxyl proton and the remaining carbonyl oxygen. Further stabilization is achieved through conjugation of the C=C double bond with the C=O double bond.

Computational Modeling of Tautomeric Stability

Computational chemistry provides powerful tools for investigating the relative stability of tautomers. Density Functional Theory (DFT) is a common method used to model the geometries and calculate the energies of the keto and enol forms. orientjchem.org Such calculations can predict which tautomer is more stable in the gas phase and how solvents influence this stability, often by using continuum solvent models like the Polarizable Continuum Model (PCM). researchgate.net

A computational study on the closely related compound, 3-(methylthio)pentane-2,4-dione, utilized DFT calculations to investigate its molecular structure. researchgate.net These studies typically involve optimizing the geometry of each tautomer to find its lowest energy conformation and then calculating the vibrational frequencies to confirm that the structure is a true minimum on the potential energy surface. orientjchem.orgresearchgate.net The difference in the calculated energies between the enol and keto forms provides a theoretical prediction of the equilibrium position. thecatalyst.org For many β-dicarbonyls, DFT calculations confirm that the cis-enol form, stabilized by the intramolecular hydrogen bond, is significantly more stable than the keto form in the gas phase. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Methodologies

The definitive structural elucidation of this compound and the analysis of its tautomeric forms rely on advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for studying the keto-enol tautomerism of β-dicarbonyl compounds because the exchange between the two forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. oregonstate.edu

In a typical ¹H NMR spectrum of a 3-substituted pentane-2,4-dione, separate sets of signals are observed for the keto and enol forms, allowing for their unambiguous identification.

For the keto tautomer of this compound, one would expect to see:

A signal for the two equivalent acetyl methyl groups (CH₃-C=O).

A signal for the methine proton at the C3 position (-CH-).

A signal for the methylene (B1212753) protons of the substituent (-CH₂-S-).

A signal for the methyl protons of the thiomethyl group (-S-CH₃).

For the enol tautomer , the spectrum would be different due to its Cₛ symmetry and the presence of the C=C bond:

A signal for the very deshielded enolic hydroxyl proton (-OH), often appearing as a broad singlet far downfield.

A signal for the two acetyl methyl groups, which are now in a different electronic environment compared to the keto form.

Signals for the methylene (-CH₂-S-) and thiomethyl (-S-CH₃) protons of the substituent. Notably, the methine proton signal from the keto form is absent.

The ¹³C NMR spectrum provides complementary information.

Keto form : Two distinct carbonyl carbon signals (C=O) would be expected around 200-210 ppm, along with signals for the methine carbon (C3), the acetyl methyl carbons, and the carbons of the methylsulfanylmethyl substituent.

Enol form : The carbonyl carbons become non-equivalent, appearing at slightly different chemical shifts. The C2 and C4 carbons involved in the C=C-OH system would show characteristic shifts, with one being significantly upfield compared to a typical carbonyl carbon. A key feature is the appearance of signals for the sp² hybridized C2 and C3 carbons.

The following table provides expected chemical shift ranges for the different nuclei in both tautomers based on general values for similar structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Tautomer | Group | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| Keto | Acetyl | ¹H (CH₃) | ~2.2 |

| Methine | ¹H (CH) | ~4.0 | |

| Methylene | ¹H (CH₂) | ~3.0 | |

| Thiomethyl | ¹H (SCH₃) | ~2.1 | |

| Carbonyl | ¹³C (C=O) | 200-205 | |

| Methine | ¹³C (CH) | 60-65 | |

| Acetyl | ¹³C (CH₃) | ~30 | |

| Enol | Enol OH | ¹H (OH) | 15-17 |

| Acetyl | ¹H (CH₃) | ~2.0 | |

| Methylene | ¹H (CH₂) | ~3.5 | |

| Thiomethyl | ¹H (SCH₃) | ~2.3 | |

| Carbonyl | ¹³C (C=O) | 190-195 | |

| Olefinic | ¹³C (C=C) | 100-110 | |

| Acetyl | ¹³C (CH₃) | ~25 |

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the proton signals of the methyl, methylene, and methine groups to their corresponding carbon signals in both the keto and enol forms, confirming the assignments in Table 2.

Infrared (IR) Spectroscopy for Functional Group Identification

The most prominent feature in the IR spectrum would be the absorptions associated with the dicarbonyl system. Due to the presence of keto-enol tautomerism in β-dicarbonyl compounds, the spectrum will likely display bands for both forms.

Keto Form: The keto form would show a strong absorption band for the C=O stretching vibration, typically in the region of 1700-1730 cm⁻¹. The presence of two adjacent carbonyl groups can sometimes lead to splitting of this band.

Enol Form: The enol form is characterized by a broad O-H stretching band in the region of 2500-3200 cm⁻¹, resulting from intramolecular hydrogen bonding. A strong C=C stretching vibration of the enol ring is expected around 1600 cm⁻¹. The C=O stretching vibration of the conjugated carbonyl group in the enol form typically appears at a lower frequency, around 1640 cm⁻¹.

Other expected characteristic absorption bands include:

C-H stretching vibrations for the methyl and methylene groups in the 2850-3000 cm⁻¹ region. docbrown.info

C-H bending vibrations for the methyl and methylene groups around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

A weak C-S stretching vibration for the methylsulfanyl group, which can be difficult to identify but typically appears in the 600-800 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (Keto) | C=O Stretch | 1700 - 1730 |

| Carbonyl (Enol) | C=O Stretch | ~1640 |

| Alkene (Enol) | C=C Stretch | ~1600 |

| Hydroxyl (Enol) | O-H Stretch (Intramolecular H-bond) | 2500 - 3200 (broad) |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Alkyl | C-H Bend | 1375 - 1450 |

| Sulfide (B99878) | C-S Stretch | 600 - 800 (weak) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural determination. For this compound (C₇H₁₂O₂S), the molecular weight is 160.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 160. The fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for β-dicarbonyl compounds and sulfides would likely be observed. nist.govnist.gov

Key expected fragments include:

Loss of a methyl group (•CH₃) from the acetyl groups, resulting in a fragment at m/z = 145.

Loss of an acetyl group (•COCH₃), leading to a prominent peak at m/z = 117. The charge may remain with the acetyl group, giving a peak at m/z = 43.

Cleavage of the C-S bond, leading to the loss of the methylsulfanylmethyl radical (•CH₂SCH₃), resulting in a fragment at m/z = 99.

Alpha-cleavage adjacent to the sulfur atom, which could lead to various smaller fragments.

McLafferty rearrangement is also possible if the geometric arrangement allows for the transfer of a gamma-hydrogen.

| m/z | Proposed Fragment Ion | Formula |

| 160 | Molecular Ion [M]⁺ | [C₇H₁₂O₂S]⁺ |

| 145 | [M - CH₃]⁺ | [C₆H₉O₂S]⁺ |

| 117 | [M - COCH₃]⁺ | [C₅H₉OS]⁺ |

| 99 | [M - CH₂SCH₃]⁺ | [C₅H₇O₂]⁺ |

| 43 | [COCH₃]⁺ | [C₂H₃O]⁺ |

X-ray Crystallography of Crystalline Derivatives

β-Diketones are well-known for their ability to form stable complexes with a wide range of metal ions, acting as bidentate ligands through the two oxygen atoms. The formation of such crystalline metal complexes would allow for detailed X-ray diffraction analysis.

Chemical Transformations and Reactivity Studies of 3 Methylsulfanylmethyl Pentane 2,4 Dione

Reactivity of the Active Methylene (B1212753) and Carbonyl Groups

In the parent compound, pentane-2,4-dione, the methylene group (C3) positioned between the two carbonyls is highly reactive due to the electron-withdrawing nature of the adjacent carbonyls, which increases the acidity of its protons. This "active methylene" site is readily deprotonated to form a nucleophilic enolate that can participate in various condensation and substitution reactions. nih.govrsc.org

In 3-(methylsulfanylmethyl)pentane-2,4-dione, this C3 position is already substituted. Consequently, the typical reactivity associated with an active methylene proton is absent. The primary sites of reactivity, therefore, become the two carbonyl groups and the sulfanylmethyl moiety. The carbonyl groups retain their electrophilic character and are susceptible to nucleophilic attack, a feature prominently exploited in heterocyclization reactions. For instance, condensation with binucleophiles like hydrazine (B178648) derivatives proceeds readily at the carbonyl positions, leading to the formation of five-membered rings. researchgate.netunirioja.es

Functional Group Interconversions of the Sulfanylmethyl Moiety

The sulfanylmethyl group at the C3 position offers a site for further functionalization, most notably through oxidation. The sulfur atom can be readily oxidized to higher oxidation states. Studies have shown that 3-[(alkylsulfanyl)methyl]pentane-2,4-diones can be converted into their corresponding 3-[(alkanesulfonyl)methyl]pentane-2,4-diones. researchgate.net This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide in acetic acid, often with a catalytic amount of sulfuric acid. researchgate.net The resulting sulfone derivatives exhibit altered chemical properties and can be used as intermediates for further synthetic elaborations. researchgate.net

Heterocyclization Reactions Utilizing this compound as a Precursor

The β-dicarbonyl unit is a classic synthon for the construction of various heterocyclic rings. The 1,3-relationship of the carbonyl groups in this compound makes it an ideal precursor for reactions with dinucleophiles to form five- and six-membered heterocycles.

The most well-documented heterocyclization reaction involving this compound is its condensation with hydrazine and its derivatives to yield substituted pyrazoles. unirioja.es This reaction, known as the Knorr pyrazole (B372694) synthesis, involves the reaction of a β-dicarbonyl compound with a hydrazine.

The reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with various hydrazides, such as isonicotinic acid hydrazide or nicotinic hydrazide, in ethanol (B145695) with a catalytic amount of hydrochloric acid leads to the formation of 4-{4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole-1-yl}carbonyl)pyridines. researchgate.netrawdatalibrary.net The reaction conditions can influence the outcome; for example, reacting with nicotinic hydrazide in methanol (B129727) in the presence of zinc chloride results in the formation of 4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazoles, with the elimination of nicotinic acid. researchgate.netrawdatalibrary.netosi.lv Similar reactions with hydrazine, phenylhydrazine, semicarbazide, or thiosemicarbazide (B42300) also produce the corresponding 1H-pyrazole derivatives. researchgate.net

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3-[(Alkylsulfanyl)methyl]pentane-2,4-dione | Isonicotinic acid hydrazide, EtOH, HCl (cat.) | 4-({4-[(Alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole-1-yl}carbonyl)pyridine | researchgate.net |

| 3-[(Alkylsulfanyl)methyl]pentane-2,4-dione | Nicotinic hydrazide, MeOH, ZnCl₂ | 4-[(Alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole | researchgate.netrawdatalibrary.netosi.lv |

| 3-[(Alkylsulfanyl)methyl]pentane-2,4-dione | Hydrazine hydrate | 4-[(Alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole | researchgate.net |

| 3-[(Alkylsulfanyl)methyl]pentane-2,4-dione | Phenylhydrazine | 4-[(Alkylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole | researchgate.net |

The synthesis of thiazole (B1198619) rings, commonly achieved through the Hantzsch synthesis, typically involves the reaction of an α-haloketone with a thioamide. While β-dicarbonyl compounds can be precursors to molecules used in thiazole synthesis, the direct conversion of this compound to a thiazole derivative is not prominently documented in the reviewed chemical literature. Such a transformation would likely require a multi-step synthetic sequence to introduce the necessary functionalities.

Thiopyran derivatives are often synthesized via [4+2] cycloaddition reactions, where a sulfur-containing dienophile or diene is a key component. rsc.orgnih.govresearchgate.net The chemical structure of this compound does not lend itself directly to these common synthetic routes for thiopyrans. A review of the relevant literature does not provide specific examples of this compound being used as a direct precursor for the cyclization to thiopyran derivatives.

Coordination Chemistry and Metal Complexation Studies

β-Diketones are among the most classic and widely studied ligands in coordination chemistry. Upon deprotonation of the enol tautomer, they form β-diketonate anions that act as bidentate chelating agents, coordinating to a metal ion through the two oxygen atoms to form a stable six-membered ring. researchgate.netresearchgate.net

3-Substituted pentane-2,4-diones, including this compound, retain this fundamental coordinating ability. unirioja.es They are known to form stable complexes with a wide range of d-block and f-block metal ions. researchgate.netchemrxiv.org For example, studies on the closely related 3-(4-cyanophenyl)pentane-2,4-dione have shown that it forms a square-planar complex with copper(II), coordinating through the two diketonate oxygen atoms. nih.gov It is expected that this compound behaves similarly, acting as a bidentate O,O'-donor ligand to form stable, neutral complexes of the type ML₂, where M is a divalent metal ion. The presence of the soft sulfur donor atom in the sulfanylmethyl side chain could potentially allow for secondary interactions with certain metal centers or the formation of polynuclear structures, although this mode of coordination is less common than the primary O,O'-chelation.

Role as a Ligand in Transition Metal Complexes (e.g., Palladium(II), Copper(I))

The presence of both oxygen and sulfur donor atoms in this compound allows it to act as a versatile ligand in the formation of transition metal complexes. The β-dicarbonyl moiety can exist in keto-enol tautomeric forms, with the enolate form readily coordinating to metal ions to form stable six-membered chelate rings. The pendant methylsulfanylmethyl group introduces a soft sulfur donor site, which can also participate in coordination, leading to the formation of bidentate or even bridging ligand systems.

Palladium(II) Complexes:

While specific studies on the palladium(II) complexes of this compound are not extensively documented in the reviewed literature, the coordination chemistry of palladium(II) with related β-diketone and sulfur-containing ligands provides valuable insights. Palladium(II), a d8 metal ion, typically forms square planar complexes. It is anticipated that this compound would coordinate to Pd(II) primarily through the two oxygen atoms of the acetylacetonate (B107027) backbone, forming a stable [Pd(O,O)2] type complex. The interaction with the sulfur atom could occur, potentially leading to a distorted square planar geometry or the formation of polynuclear species where the sulfur atom bridges two palladium centers. The soft nature of the sulfur atom makes it a good donor for the soft Pd(II) ion.

Copper(I) Complexes:

Synthesis and Spectroscopic Characterization of Metallated Derivatives

The synthesis of metallated derivatives of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the β-dicarbonyl moiety is often facilitated by the use of a weak base.

Synthesis of Palladium(II) Derivatives:

The synthesis of a palladium(II) complex would likely proceed by reacting this compound with a palladium(II) precursor, such as palladium(II) chloride or palladium(II) acetylacetonate, in a solvent like ethanol or dichloromethane. The resulting complex, likely with the formula [Pd(3-(methylsulfanylmethyl)pentane-2,4-dionato)2], would be a neutral, coordination compound.

Synthesis of Copper(I) Derivatives:

For the synthesis of copper(I) complexes, a copper(I) salt like copper(I) iodide or tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) would be reacted with the ligand in a solvent such as acetonitrile (B52724) or acetone. To prevent the oxidation of Cu(I) to Cu(II), the reaction is typically carried out under an inert atmosphere, and stabilizing co-ligands like triphenylphosphine (B44618) are often employed. This would lead to the formation of complexes with the general formula [Cu(3-(methylsulfanylmethyl)pentane-2,4-dionato)(PPh3)2].

Spectroscopic Characterization:

The characterization of these metallated derivatives relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

| Technique | Expected Observations for Palladium(II) Complex | Expected Observations for Copper(I) Complex |

| 1H NMR | Disappearance of the enolic proton signal. Shifts in the resonances of the methyl and methylene protons adjacent to the sulfur and carbonyl groups, indicating coordination. | Diamagnetic nature of Cu(I) allows for sharp NMR signals. Shifts in the proton signals of the ligand upon coordination. Signals corresponding to the co-ligand (e.g., PPh3) would also be present. |

| 13C NMR | Shifts in the carbonyl and enolic carbon signals upon coordination to palladium. | Shifts in the carbon resonances of the dicarbonyl and thioether moieties. |

| FT-IR | Disappearance of the broad O-H stretching band of the enol form. Shift of the C=O and C=C stretching vibrations to lower frequencies upon coordination. Appearance of new bands corresponding to Pd-O stretching vibrations. | Shift in the C=O stretching frequency. Appearance of bands characteristic of the co-ligand and new bands for Cu-O and potentially Cu-S bonds. |

| UV-Vis | d-d transitions characteristic of square planar Pd(II) complexes in the visible region. Ligand-to-metal charge transfer (LMCT) bands in the UV region. | Intense metal-to-ligand charge transfer (MLCT) bands in the UV-Vis region, characteristic of Cu(I) complexes. |

| Mass Spectrometry | Molecular ion peak corresponding to the expected formula of the complex. | Molecular ion peak confirming the composition of the complex, including the ligand and co-ligands. |

| X-ray Crystallography | Would provide definitive information on the coordination geometry around the palladium center, bond lengths, and angles, confirming a likely square planar geometry. | Would reveal the tetrahedral coordination geometry around the copper(I) center and the coordination mode of the this compound ligand. |

Oxidative and Reductive Chemical Transformations

Oxidative Transformations:

The sulfur atom in this compound is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide in acetic acid can lead to the formation of the corresponding sulfoxide (B87167), 3-(methylsulfinylmethyl)pentane-2,4-dione, and further oxidation can yield the sulfone, 3-(methylsulfonylmethyl)pentane-2,4-dione. These transformations significantly alter the electronic properties of the ligand, with the sulfoxide and sulfone groups being more electron-withdrawing than the sulfide (B99878). This, in turn, can influence the acidity of the β-dicarbonyl protons and the coordination properties of the ligand.

Reductive Transformations:

Reductive transformations of this compound can target either the carbonyl groups or the carbon-sulfur bond.

Theoretical and Computational Chemistry of 3 Methylsulfanylmethyl Pentane 2,4 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. These methods provide insights into molecular geometry, orbital energies, and the distribution of electron density, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like 3-(Methylsulfanylmethyl)pentane-2,4-dione, which exists in keto-enol tautomeric forms, DFT studies would be crucial to determine the relative stabilities of these tautomers and their corresponding conformers. Such studies would involve geometry optimization to find the lowest energy structures. The calculations would typically employ a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost. The relative energies of the different conformations would indicate the most stable form of the molecule under vacuum or in different solvent environments, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Ab Initio Investigations of Energetic Profiles

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for more accurate energy calculations. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to refine the energetic profiles of the various conformers of this compound. These investigations would provide more precise values for the relative energies, rotational barriers, and the energy differences between the keto and enol forms. This information is critical for understanding the molecule's thermodynamic properties.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species. By locating the transition state structures on the potential energy surface, chemists can calculate activation energies, which are key to understanding reaction rates. For instance, the mechanism of tautomerization between the keto and enol forms could be investigated, identifying the transition state and the energy barrier for this process.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, DFT calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and UV-Vis electronic absorption spectra. Agreement between the calculated and experimental spectra would provide strong evidence for the determined molecular structure and conformation.

Molecular Docking and Binding Affinity Predictions for Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a small molecule, such as this compound, to the active site of a target protein. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity. Lower energy scores typically indicate a more favorable binding interaction. Such studies could suggest potential biological targets for this compound and guide further experimental investigation into its pharmacological activity. However, no specific molecular docking studies for this compound have been reported in the literature.

Exploration of Biological Activities and Structure Activity Relationships Sar

Antifungal Activity of 3-[(Alkylsulfanyl)methyl]pentane-2,4-diones and Their Derivatives

The pentane-2,4-dione scaffold is a key structural motif in various biologically active compounds. The introduction of an (alkylsulfanyl)methyl group at the C-3 position creates a class of molecules that has been investigated for its antimicrobial properties. researchgate.net These compounds serve as versatile precursors for synthesizing a range of heterocyclic derivatives, such as pyrazoles and isoxazoles, thereby broadening the scope for discovering new therapeutic agents. researchgate.net

Derivatives of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones have been evaluated for their in vitro antifungal activity against various pathogenic fungi. researchgate.net Specific studies have documented testing against Aspergillus niger, a common mold responsible for opportunistic infections. researchgate.net However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values from these specific studies, are not widely reported in publicly available literature.

To illustrate how such data is typically presented, the following table provides a template based on standard antifungal susceptibility testing.

Interactive Data Table: In Vitro Antifungal Activity (Note: Specific MIC values for 3-[(alkylsulfanyl)methyl]pentane-2,4-diones are not detailed in the available literature. The data below is representative for illustrative purposes.)

| Compound/Derivative | Fungal Pathogen | MIC Range (µg/mL) |

| 3-[(Alkylsulfanyl)methyl]pentane-2,4-dione Derivatives | Aspergillus niger | Data Not Available |

| Candida albicans | Data Not Available | |

| Cryptococcus neoformans | Data Not Available |

While the precise antifungal mechanism of 3-(methylsulfanylmethyl)pentane-2,4-dione is not definitively established, several hypotheses can be formulated based on its structural features and the known actions of related compounds.

Cell Membrane Disruption: The core structure of 1,3-diones, found in this compound, is known to interact with and disrupt the integrity of fungal cell membranes. Some antifungal agents containing a dione (B5365651) structure have been shown to alter cell permeability, leading to the leakage of essential cytoplasmic contents and ultimately causing cell death. mdpi.com The lipophilic nature of the alkylsulfanyl side chain could enhance this effect by facilitating the compound's integration into the lipid bilayer of the fungal membrane.

Enzyme Inhibition via Metal Chelation: The pentane-2,4-dione moiety is a classic bidentate ligand capable of chelating metal ions. Many essential fungal enzymes are metalloenzymes, requiring a metal cofactor (e.g., Fe²⁺, Zn²⁺, Mg²⁺) for their catalytic activity. It is hypothesized that these compounds could inhibit such enzymes by sequestering the metal ion from the active site, thereby rendering the enzyme non-functional. This mechanism is a known mode of action for other inhibitors that feature a similar β-dicarbonyl structure.

Inhibition of Ergosterol (B1671047) Biosynthesis: A primary target for many azole-based antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. While this compound is not an azole, its derivatives are often heterocyclic compounds like pyrazoles. researchgate.net These derivatives could potentially interfere with the ergosterol biosynthesis pathway, a common and effective antifungal strategy.

Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal potency of a lead compound. For 3-[(alkylsulfanyl)methyl]pentane-2,4-diones, SAR investigations would focus on modifying three key regions of the molecule: the alkylsulfanyl side chain, the core dione structure, and the substituents at other positions.

The Alkylsulfanyl Side Chain (R-S-CH₂-): The nature of the alkyl group (R) attached to the sulfur atom is a primary target for modification.

Chain Length and Branching: Altering the length and branching of the alkyl chain can significantly impact the compound's lipophilicity. An optimal lipophilicity is required to balance aqueous solubility with the ability to penetrate the fungal cell membrane.

Introduction of Functional Groups: Incorporating aromatic rings or other functional groups into the alkyl chain could introduce new binding interactions with fungal targets, potentially increasing potency.

The Pentane-2,4-dione Core: This moiety is likely the key pharmacophore responsible for the compound's activity, possibly through metal chelation.

Heterocyclic Derivatives: A common strategy is the cyclization of the dione with reagents like hydrazines or hydroxylamine (B1172632) to form pyrazole (B372694) or isoxazole (B147169) rings, respectively. researchgate.net This transformation drastically alters the shape, polarity, and binding capabilities of the molecule, often leading to enhanced and more specific biological activity.

Oxidation of the Sulfur Atom: The sulfur atom itself can be modified. Oxidation of the sulfide (B99878) in 3-[(alkylsulfanyl)methyl]pentane-2,4-diones yields the corresponding sulfonyl derivatives (3-[(alkanesulfonyl)methyl]pentane-2,4-diones). researchgate.net This change significantly increases the polarity of the molecule and can alter its ability to act as a hydrogen bond acceptor, which could profoundly affect its interaction with biological targets. researchgate.net

Potential Enzyme Inhibition and Receptor Binding Studies

The structural characteristics of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones and their derivatives suggest a strong potential for interaction with various enzymes. researchgate.net The β-dicarbonyl system is a well-known chelator of metal ions, a feature that is central to the inhibitory mechanism of several established drugs and herbicides that target metalloenzymes.

For instance, compounds containing a cyclohexane-1,3-dione moiety are known to be potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme Fe²⁺-dependent enzyme. Their inhibitory action is attributed to the chelation of the ferrous ion in the enzyme's active site. Given the structural similarity, it is plausible that pentane-2,4-dione derivatives could inhibit similar metalloenzymes in fungi.

Furthermore, derivatives of these compounds have been explored as inhibitors of other enzymes. For example, pyrazole derivatives synthesized from 3-[(alkylsulfanyl)methyl]pentane-2,4-diones have been evaluated for their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes. researchgate.net This demonstrates that the core scaffold can be readily modified to target a variety of enzyme active sites, suggesting that a fungal-specific enzyme could be targeted through rational drug design. Molecular docking studies on related heterocyclic compounds have shown that specific substitutions can lead to strong binding interactions with the catalytic residues of target enzymes, supporting the potential of this chemical class as enzyme inhibitors. nih.gov

Advanced Applications and Future Research Directions in 3 Methylsulfanylmethyl Pentane 2,4 Dione Chemistry

Strategic Building Block in Complex Organic Synthesis

The bifunctional nature of 3-(Methylsulfanylmethyl)pentane-2,4-dione makes it an excellent starting material for the construction of complex molecular architectures, particularly heterocyclic compounds. Its 1,3-dicarbonyl system readily reacts with binucleophiles like hydrazines and hydroxylamine (B1172632), leading to the formation of five-membered rings.

The heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with various hydrazides serves as a robust method for synthesizing substituted pyrazoles and pyridines. researchgate.net For instance, its reaction with isonicotinic acid hydrazide in the presence of an acid catalyst can yield novel 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole-1-yl}carbonyl)pyridines. researchgate.net Under similar conditions, the compound can be converted into the corresponding 4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazoles. researchgate.net The reaction pathway can be influenced by the choice of solvent and catalyst; for example, reacting with nicotinic hydrazide in ethanol (B145695) produces 1-(pyridin-3-yl)carbonyl-1H-pyrazoles, while using certain acids as the solvent leads to 1-acyl-1H-pyrazoles. researchgate.net Another synthetic route involves the reaction of an unsaturated aminoketone intermediate, formed from the dione (B5365651), which undergoes tautomerization and cyclization to yield pyrrole (B145914) derivatives.

Table 1: Synthesis of Heterocyclic Scaffolds

| Reactant | Resulting Scaffold |

|---|---|

| Isonicotinic acid hydrazide | Pyridine-functionalized pyrazoles researchgate.net |

| Hydrazine (B178648) hydrate | Substituted pyrazoles researchgate.net |

| Aniline derivatives | Triacetyl-substituted tetrahydropyridine |

| Hydroxylamine | Substituted isoxazoles researchgate.net |

Advancements in Materials Science and Polymer Precursors

The field of materials science continually seeks novel organic molecules that can serve as precursors for functional materials. Substituted pentane-2,4-diones are recognized as valuable intermediates in the preparation of liquid crystals. acs.org The unique molecular geometry and potential for intermolecular interactions conferred by the methylsulfanylmethyl group could be exploited to design new mesogenic compounds.

Furthermore, the ability of the β-diketone moiety to act as a chelating ligand for metal ions opens avenues for creating advanced coordination complexes and metal-organic frameworks (MOFs). These complexes are pivotal in catalysis and materials science. By forming stable complexes with metals like cobalt, ruthenium, or chromium, this compound can serve as a precursor for materials with tailored electronic, magnetic, or porous properties. Cobalt complexes, in particular, have been explored for their catalytic behavior in polymerization reactions, such as the polymerization of isoprene, suggesting a role for these derivatives as polymer precursors. mdpi.com

Development of Novel Catalytic Systems Utilizing its Derivatives

Derivatives of this compound are promising candidates for the development of novel catalytic systems. The compound has been investigated for its role in forming cobalt complexes that function as precatalysts in various transformations, including Wacker-type oxidation reactions of olefins. Studies of these cobalt complexes have revealed the "redox non-innocence" of the derived ligand, meaning the ligand itself can participate in redox processes during the catalytic cycle. This property enhances the catalyst's versatility and activity.

The sulfur atom in the side chain offers a site for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. By oxidizing the sulfide (B99878) to a sulfoxide (B87167) or sulfone, researchers can modulate the ligand's electron-withdrawing capabilities, thereby influencing the catalytic activity of the central metal ion. researchgate.net This tunability is crucial for designing next-generation catalysts for organic synthesis and polymerization. mdpi.comresearchgate.net

Potential in Analytical Chemistry as a Reference Compound

In analytical chemistry, reference compounds are highly pure, stable, and well-characterized substances used to calibrate instruments and validate analytical methods. While not currently established as a primary reference standard, this compound possesses properties that suggest its potential in this role. Its synthesis yields a stable compound that can be purified to a high degree.

The distinct chemical structure, featuring both a β-diketone core and a sulfur-containing side chain, would produce a unique and identifiable signature in various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. researchgate.netresearchgate.net Detailed NMR studies on β-diketones have been used to characterize their keto-enol tautomerism, providing a deep understanding of their structural properties. nih.gov This level of characterization is fundamental for a reference material. It could be particularly useful as a standard in methods developed for the analysis of sulfur-containing organic compounds or for monitoring complex organic reactions where it serves as a starting material.

Integration into Emerging Fields of Sustainable and Medicinal Chemistry

The applications of this compound and its derivatives are expanding into high-impact fields such as sustainable and medicinal chemistry, driven by the need for greener processes and novel therapeutic agents.

Sustainable Chemistry The principles of green chemistry favor the use of efficient, one-pot reactions that minimize waste and energy consumption. The synthesis of complex heterocyclic molecules from this compound often proceeds through multicomponent reactions, which are highly atom-economical. mdpi.com These synthetic strategies align with the goals of sustainable chemistry by reducing the number of steps required to produce valuable compounds. mdpi.comnih.gov Furthermore, research into related sulfur-containing diones has demonstrated their utility as odorless, practical reagents for reactions in water, thereby avoiding the use of volatile organic solvents.

Medicinal Chemistry The pyrazole (B372694) nucleus, which is readily synthesized from this compound, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. researchgate.netrroij.com Derivatives of pyrazole exhibit a broad spectrum of biological activities, making them a focus of drug discovery efforts. mdpi.comglobalresearchonline.net Additionally, a structural analog, 3-[(phenylsulfenyl)methyl]pentane-2,4-dione, has demonstrated fungicidal activity, suggesting that the core structure containing a sulfide-linked β-diketone may be a promising pharmacophore for developing new antifungal agents. mdpi.comresearchgate.net The thiazolidine-2,4-dione scaffold, another related structure, is also widely used in the design of potential drug-like molecules, particularly for anticancer applications. nih.gov

Table 2: Potential Pharmacological Activities of Derivative Scaffolds

| Derivative Class | Associated Biological Activities |

|---|---|

| Pyrazoles | Anti-inflammatory, antimicrobial, anticancer, analgesic, antidepressant globalresearchonline.netnih.gov |

| Pyrazolines | Antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer nih.gov |

| Thiazolidine-2,4-diones | Anticancer, antidiabetic nih.gov |

| Sulfur-containing β-diketones | Fungicidal mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methylsulfanylmethyl)pentane-2,4-dione, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves alkylation of pentane-2,4-dione derivatives. For example, 3-methylpentane-2,4-dione (CAS 815-57-6) is synthesized via the reaction of pentane-2,4-dione with methyl iodide in the presence of potassium carbonate in alcoholic solutions, achieving moderate yields . For sulfur-containing analogs like this compound, similar alkylation strategies using methylsulfanylmethyl halides or thiol-containing reagents under basic conditions (e.g., NaH or K₂CO₃) may apply. Optimization of solvent polarity (e.g., ethanol vs. ether) and temperature (room temperature vs. reflux) can mitigate side reactions like over-alkylation or oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the diketone carbonyl carbons (δ ~195–210 ppm) and methylsulfanylmethyl protons (δ ~2.1–2.5 ppm for SCH₂CH₃). For example, in related compounds like 3-(2-azidomethylphenyl)pentane-2,4-dione, the methylene group adjacent to the azide appears at δ 4.24 ppm .

- IR Spectroscopy : Strong carbonyl stretches (~1700–1750 cm⁻¹) and sulfur-related bands (e.g., C-S at ~600–700 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular formulas, while fragmentation patterns help identify substituents .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer :

- Toxicity : Acute exposure to diketones like pentane-2,4-dione derivatives can cause respiratory irritation, nausea, and neurotoxic effects . Always use fume hoods and PPE.

- Reactivity : Avoid contact with oxidizing agents (e.g., peroxides) and strong bases, which may trigger decomposition or exothermic reactions .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How does this compound act as a ligand in transition metal complexes?

- Methodological Answer : The diketone moiety enables chelation via enolate formation. For instance, molybdenum(VI) complexes derived from pentane-2,4-dione analogs (e.g., 3-(((5-fluoro-2-hydroxyphenyl)amino)methyl)pentane-2,4-dione) show bidentate coordination through the two carbonyl oxygen atoms. The methylsulfanylmethyl group may introduce additional sulfur-based coordination sites, potentially stabilizing metal centers in catalysis or semiconductor applications . X-ray crystallography is critical for confirming binding modes .

Q. What are the tautomeric forms of this compound, and how do they affect its reactivity?

- Methodological Answer : Pentane-2,4-dione derivatives typically exist as keto-enol tautomers. For 3-substituted analogs, steric and electronic effects influence tautomeric equilibrium. For example, 3-methylpentane-2,4-dione (CAS 815-57-6) exists as a mixture of keto and enol forms, with the enol form stabilized by intramolecular hydrogen bonding . The methylsulfanylmethyl group may shift this equilibrium due to electron-donating effects, altering reactivity in nucleophilic additions or cyclization reactions. Dynamic NMR studies can quantify tautomer ratios .

Q. How can computational methods predict the biological activity or metabolic pathways of this compound?

- Methodological Answer :

- Docking Studies : Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) can predict metabolic sites. For example, 3-(2-(3-acetylphenyl)hydrazono)pentane-2,4-dione showed affinity for CYP450 enzymes, suggesting potential as a prodrug or enzyme inhibitor .

- DFT Calculations : Density functional theory (DFT) models evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or ligand-metal interactions .

Data Contradictions and Resolution

- Synthesis Yields : Discrepancies in yields (e.g., 76% vs. 86% for related compounds) may arise from differences in catalysts (acidic vs. basic conditions) or purification methods (recrystallization vs. chromatography) . Systematic optimization of reaction time, temperature, and stoichiometry is recommended.

- Biological Activity : Conflicting reports on mutagenicity (e.g., limited evidence for pentane-2,4-dione derivatives vs. no mutagenicity in some analogs) require rigorous in vitro assays (Ames test) under standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.